2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and stability under different conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid typically involves the sulfonation of benzene derivatives. This process can be achieved by reacting benzene with fuming sulfuric acid or sulfur trioxide . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding sulfonate salts.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and substituted aromatic compounds .
Scientific Research Applications
2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity . This interaction is crucial for its potential therapeutic effects and its use as a research tool in studying enzyme functions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar reactivity but less complex structure.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group at the para position, commonly used as a catalyst in organic synthesis.
Uniqueness
2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is unique due to its complex structure, which provides distinct reactivity and stability compared to simpler sulfonic acids. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H18O5S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H18O5S/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26/h3-12,22H,1-2H3,(H,24,25,26)/b21-16- |
InChI Key |
DYXFNDRXWAWZBN-PGMHBOJBSA-N |
Isomeric SMILES |
CC1=C/C(=C(/C2=CC(=C(C=C2)O)C)\C3=CC=CC=C3S(=O)(=O)O)/C=CC1=O |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.